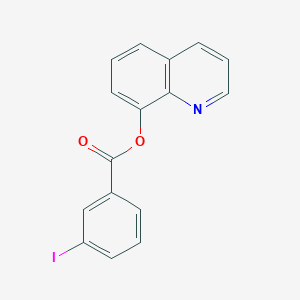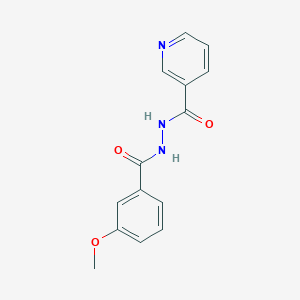
2-Thiophenecarboxylic acid, 4-chlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboxylic acid, 4-chlorophenyl ester is a chemical compound with the formula C11H7ClO2S. It has a molecular weight of 238.690 .
Molecular Structure Analysis
The molecular structure of 2-Thiophenecarboxylic acid, 4-chlorophenyl ester is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Thiophenecarboxylic acid, 4-chlorophenyl ester include its molecular weight of 238.690 .Wissenschaftliche Forschungsanwendungen
Medicine
Thiophene derivatives have been shown to possess various biological activities, including antimicrobial , analgesic and anti-inflammatory , antihypertensive , and antitumor properties . They are also used as inhibitors of corrosion of metals.
Material Science
In material science, thiophene derivatives are utilized in the fabrication of light-emitting diodes (LEDs) and other electronic devices due to their conductive properties .
Plant Extraction and Analysis
Thiophenes can be isolated from plant materials using extraction methods with ethanol or methanol. High-performance liquid chromatography (HPLC) is used to identify and quantify different thiophene-containing compounds .
Wirkmechanismus
Target of Action
This compound belongs to the class of thiophene derivatives, which have been shown to exhibit a variety of biological activities
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors . The specific mode of action of this compound would depend on its molecular target.
Biochemical Pathways
Thiophene derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The specific pathways affected by this compound would depend on its molecular target.
Result of Action
Thiophene derivatives have been shown to exhibit a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Action Environment
The action of 4-chlorophenyl thiophene-2-carboxylate can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy.
Eigenschaften
IUPAC Name |
(4-chlorophenyl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-3-5-9(6-4-8)14-11(13)10-2-1-7-15-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDSCYYKAZNOCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: The provided research mentions "phenylthiophene-2-carboxylate compounds" as potential anticancer agents. Could you elaborate on how CPTC, as a specific example of this class, interacts with its biological target and what downstream effects this interaction might have?
A1: The research focuses on the structural and computational analysis of CPTC []. It highlights that CPTC demonstrates binding potential with protein tyrosine phosphatase (PTP) through molecular docking studies []. PTPs are enzymes involved in various cellular processes, including growth and proliferation. Dysregulation of PTP activity is implicated in cancer development. While the specific downstream effects of CPTC binding to PTPs aren't explicitly detailed in this study, it suggests that CPTC could modulate PTP activity, potentially inhibiting cancer cell growth and proliferation. Further experimental validation is needed to confirm this hypothesis and elucidate the precise mechanisms of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408277.png)
![N-[2-(5-Bromo-2-chloro-phenyl)-benzooxazol-5-yl]-3-methyl-benzamide](/img/structure/B408278.png)
![5-[(4-Methoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B408283.png)
![5-{[5-(3-Chloro-4-methylphenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B408284.png)
![5-[3-(2-Chloro-phenyl)-allylidene]-3-ethyl-2-thioxo-thiazolidin-4-one](/img/structure/B408286.png)
![3-(4-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B408289.png)
![4-Methyl-3-nitro-N-[2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B408291.png)

![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408293.png)
![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408294.png)